Cas no 92152-98-2 (2-(2-chlorophenyl)-1-(4-chlorophenyl)ethanone)

2-(2-chlorophenyl)-1-(4-chlorophenyl)ethanone structure
92152-98-2 structure
Product Name:2-(2-chlorophenyl)-1-(4-chlorophenyl)ethanone
CAS No:92152-98-2
MF:C14H10Cl2O
MW:265.134602069855
CID:1971809
PubChem ID:246599
Update Time:2025-04-21

2-(2-chlorophenyl)-1-(4-chlorophenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chlorophenyl)-1-(4-chlorophenyl)ethanone
    • (2-chlorobenzyl)(4-chlorophenyl)methanone
    • 4'-Chlor-2-(2-chlorphenyl)-acetophenon
    • SureCN2085224
    • 4,2'-dichloro-deoxybenzoin
    • 4,2'-Dichlor-desoxybenzoin
    • NCIOpen2_002359
    • 4'-chloro-2-(o-chlorophenyl)acetophenone
    • CTK3I7261
    • AG-J-46638
    • AC1L6IFE
    • NSC59909
    • 2-chlorobenzyl 4-chlorophenyl ketone
    • AKOS003605573
    • VMEPFMQBGKXQKU-UHFFFAOYSA-N
    • DB-098049
    • SCHEMBL2085224
    • (2-chlorobenzyl)(4-chlorophenyl)-methanone
    • NSC-59909
    • 92152-98-2
    • DTXSID70289229
    • DTXCID70240375
    • Inchi: 1S/C14H10Cl2O/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16/h1-8H,9H2
    • InChI Key: VMEPFMQBGKXQKU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CC(C1C=CC(=CC=1)Cl)=O

Computed Properties

  • Exact Mass: 264.011
  • Monoisotopic Mass: 264.011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.289
  • Boiling Point: 393.2°C at 760 mmHg
  • Flash Point: 166.2°C
  • Refractive Index: 1.602
  • PSA: 17.07000
  • LogP: 4.41880
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